N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a bromothiophene moiety, which is a sulfur-containing aromatic ring with a bromine atom, a thiazole ring, which is a type of heterocycle featuring nitrogen and sulfur atoms, and a trimethoxybenzamide group, which consists of a benzene ring attached to an amide group and three methoxy (-OCH3) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromothiophene group, and the attachment of the trimethoxybenzamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromothiophene, thiazole, and trimethoxybenzamide moieties. The bromine atom on the thiophene ring, the nitrogen and sulfur atoms in the thiazole ring, and the oxygen atoms in the methoxy groups would all be areas of high electron density .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, the thiazole ring, and the amide and methoxy groups. The bromine atom could potentially undergo substitution reactions, while the thiazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point. The polar groups (amide and methoxy groups) could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
A series of substituted benzamides, including compounds structurally related to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, were synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent efficacy against several cancer cell lines, highlighting their potential as leads in cancer therapy (Ravinaik et al., 2021).
Antifungal Agents
Research into thiazole and thiophene derivatives has also shown promise in the development of antifungal agents. New compounds synthesized from 5-(bromoacetyl) salicylamide demonstrated potential antifungal activity, showcasing the versatility of thiophene and thiazole rings in medicinal chemistry (Narayana et al., 2004).
Antibacterial Agents
A novel class of compounds incorporating the thiazole moiety, related to the structural framework of this compound, was designed and synthesized, showing promising antibacterial activity. This demonstrates the compound's relevance in the search for new antibacterial agents (Palkar et al., 2017).
Antioxidant Evaluation
Derivatives of thiophene and thiazole, similar to the compound , have been assessed for their antioxidant properties. Studies have found that some synthesized compounds exhibit potent antioxidant activity, indicating their potential for further exploration in oxidative stress-related conditions (Jaishree et al., 2012).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
As with any chemical compound, handling “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors including its reactivity, toxicity, and environmental impact .
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-22-11-6-9(7-12(23-2)15(11)24-3)16(21)20-17-19-10(8-25-17)13-4-5-14(18)26-13/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKNRIVKEJSHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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